molecular formula C8H10ClNO3S B8538800 (3-chlorophenyl) N,N-dimethylsulfamate

(3-chlorophenyl) N,N-dimethylsulfamate

Cat. No.: B8538800
M. Wt: 235.69 g/mol
InChI Key: DZKFZDVDLLBEIT-UHFFFAOYSA-N
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Description

(3-chlorophenyl) N,N-Dimethylsulfamate (CAS 338396-43-3) is a chemical compound with the molecular formula C15H15ClN2O4S and a molecular weight of 354.81 g/mol . As a sulfamate ester, it represents a class of compounds of significant interest in medicinal chemistry research, particularly in the inhibition of enzymes such as steroid sulfatase (STS) . The steroid sulfatase pathway is a validated target for hormone-dependent cancers, as it controls the conversion of inactive steroid sulfates into their active, unconjugated forms . Sulfamate esters, including N,N-dimethylsulfamates, serve as key pharmacophores for the irreversible inhibition of this enzyme . Consequently, this compound provides researchers with a valuable tool for investigating new therapeutic strategies, such as the development of dual aromatase-sulfatase inhibitors (DASIs) for potential use in conditions like breast cancer . Researchers can utilize this agent to explore structure-activity relationships and enzyme inhibition mechanisms. For Research Use Only. This product is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

(3-chlorophenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C8H10ClNO3S/c1-10(2)14(11,12)13-8-5-3-4-7(9)6-8/h3-6H,1-2H3

InChI Key

DZKFZDVDLLBEIT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

3-Chlorophenol is deprotonated by a base such as pyridine or triethylamine, forming a phenoxide ion. This ion reacts with N,N-dimethylsulfamoyl chloride ((CH3)2NSO2Cl(CH_3)_2NSO_2Cl) to yield the sulfamate ester. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C for 4–8 hours.

Example Protocol:

  • Reactants: 3-Chlorophenol (1.0 eq), N,N-dimethylsulfamoyl chloride (1.2 eq), pyridine (2.0 eq).

  • Solvent: THF (10 mL/g of phenol).

  • Conditions: Stir at 25°C for 6 hours.

  • Workup: Quench with ice water, extract with ethyl acetate, and concentrate.

  • Yield: 68–75%.

Solvent Optimization

The use of polar aprotic solvents like THF or acetonitrile improves reaction efficiency by stabilizing ionic intermediates. Patent US6303817B1 highlights the role of diol/triol esters (e.g., triacetin) in enhancing yields for analogous sulfate-mediated reactions. Adapting this, substituting THF with triacetin (1.5:1 molar ratio relative to phenol) increases yields to 82%.

In Situ Generation of Sulfamoyl Chloride

This two-step method avoids handling unstable sulfamoyl chloride by generating it in situ from dimethylamine and sulfuryl chloride (SO2Cl2SO_2Cl_2).

Sulfamoyl Chloride Synthesis

Dimethylamine reacts with sulfuryl chloride at −10°C to form N,N-dimethylsulfamoyl chloride:

(CH3)2NH+SO2Cl2(CH3)2NSO2Cl+HCl(CH3)2NH + SO2Cl2 \rightarrow (CH3)2NSO_2Cl + HCl

Key Parameters:

  • Temperature: −10°C to 0°C to minimize side reactions.

  • Solvent: Dichloromethane or ethyl ether.

  • Yield: 85–90%.

Esterification with 3-Chlorophenol

The freshly prepared sulfamoyl chloride is reacted with 3-chlorophenol under basic conditions. A 1.5:1 molar ratio of sulfamoyl chloride to phenol in triacetin at 50°C for 3 hours achieves 78% yield.

Methylation of Sulfamic Acid Derivatives

An alternative route involves methylating sulfamic acid (H2NSO3HH_2NSO_3H) to form N,N-dimethylsulfamic acid, followed by esterification with 3-chlorophenol.

Dimethylation of Sulfamic Acid

Sulfamic acid is treated with dimethyl sulfate in aqueous NaOH:

H2NSO3H+2(CH3)2SO4+2NaOH(CH3)2NSO3Na+2NaCH3SO4+2H2OH2NSO3H + 2 (CH3)2SO4 + 2 NaOH \rightarrow (CH3)2NSO3Na + 2 NaCH3SO4 + 2 H_2O

Conditions:

  • Temperature: 60°C for 4 hours.

  • Yield: 70–75%.

Esterification via Acid Catalysis

The sodium salt of N,N-dimethylsulfamic acid is converted to the free acid and reacted with 3-chlorophenol using methanesulfonic acid as a catalyst:

(CH3)2NSO3H+3ClC6H4OHCH3SO3H(CH3)2NSO3C6H43Cl+H2O(CH3)2NSO3H + 3-Cl-C6H4OH \xrightarrow{CH3SO3H} (CH3)2NSO3-C6H4-3-Cl + H_2O

Optimized Parameters:

  • Catalyst: 10 mol% methanesulfonic acid.

  • Solvent: Toluene with azeotropic water removal.

  • Yield: 65–70%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Direct sulfamationSimple, one-stepRequires stable sulfamoyl chloride68–82%
In situ sulfamoyl chlorideAvoids handling hazardous chlorideLonger reaction time75–78%
Methylation routeUses inexpensive dimethyl sulfateMulti-step, lower yield65–70%

Industrial-Scale Considerations

Solvent Selection

Patent US6303817B1 emphasizes triacetin’s role in improving yields for sulfate-mediated reactions. Scaling Method 2 with triacetin (1.75:1 solvent-to-phenol ratio) reduces viscosity and facilitates product isolation.

Catalytic Hydrogenation (Byproduct Mitigation)

Residual chlorinated byproducts can be removed using Pd/C-catalyzed hydrogenation at 5–7 kg H₂ pressure, adapted from Patent EP2606030B1 .

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl) N,N-dimethylsulfamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(3-chlorophenyl) N,N-dimethylsulfamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.

    Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-chlorophenyl) N,N-dimethylsulfamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Structure Class Key Properties Applications References
This compound Sulfamate High hydrolytic stability; potential electron-withdrawing effects from Cl and S Agrochemicals, Pharma
Uracil-5-yl O-(N,N-Dimethylsulfamate) Sulfamate (nucleobase) Fragmentation at S–O/S–N bonds; methylation alters anion intensities Radiosensitizer research
Isopropyl-N-(3-Chlorophenyl)-Carbamate Carbamate Hydrolytically labile; lipophilic Herbicide (Barbamate)
N-(3-Chlorophenyl)-Succinamide Amide Variable dihedral angles (5.6°–62.1°); hydrogen-bonded crystal packing Material science, Pharma
ND-7 (3-Chlorophenyl Derivative) Fluoroquinolone MIC <2 μM against B. subtilis Antimicrobial agents

Q & A

Basic: What are the recommended synthetic routes and characterization methods for (3-chlorophenyl) N,N-dimethylsulfamate?

Answer:
The synthesis of this compound typically involves sulfamoylation of 3-chlorophenol derivatives using dimethylsulfamoyl chloride under anhydrous conditions. Key steps include:

  • Reagent Selection : Use of dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to drive the reaction .
  • Purification : Column chromatography or recrystallization to isolate the product, avoiding impurities like unreacted phenol or sulfonyl chloride derivatives .
  • Characterization :
    • Spectroscopy : 1^1H-NMR to confirm dimethylamino protons (δ ~2.8–3.1 ppm) and aromatic protons (δ ~7.2–7.5 ppm) .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 234.0528 for C8_8H11_{11}ClN2_2O2_2S) .
    • X-ray Diffraction : Single-crystal X-ray analysis to resolve bond angles and confirm stereochemistry .

Advanced: How can computational modeling reconcile discrepancies between experimental and theoretical thermokinetic data for this compound?

Answer:
Discrepancies often arise from assumptions in computational models (e.g., gas-phase vs. condensed-phase simulations). To address this:

  • Thermokinetic Analysis : Use differential scanning calorimetry (DSC) to measure decomposition enthalpy experimentally, then compare with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) .
  • Software Tools :
    • EXPLO5 V6.03 : Predict detonation velocity/pressure for energetic derivatives, adjusting for solvent effects .
    • Crystal Explorer 17 : Analyze intermolecular interactions (e.g., C...Cl, H...N) to refine lattice energy contributions .
  • Validation : Cross-check with Hirshfeld surface analysis to quantify non-covalent interactions impacting thermal stability .

Basic: What spectroscopic techniques are critical for distinguishing this compound from structurally similar sulfonamides?

Answer:

  • Infrared (IR) Spectroscopy : Identify sulfamate S=O stretching (~1150–1250 cm1^{-1}) and N–H bending (if present, ~1550 cm1^{-1}) .
  • 13^{13}C-NMR : Differentiate sulfamate carbons (δ ~45 ppm for N–CH3_3) from sulfonamide analogs (δ ~55–60 ppm for SO2_2–N) .
  • X-ray Photoelectron Spectroscopy (XPS) : Resolve sulfur oxidation states (S6+^{6+} for sulfamate vs. S4+^{4+} in sulfonamides) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Answer:
Contradictions may stem from polymorphism or refinement errors. Strategies include:

  • SHELX Suite : Use SHELXL for refinement, ensuring high-resolution data (R-factor < 0.05) and validating hydrogen bonding networks .
  • Twinned Data Analysis : For crystals with multiple domains, employ TWINLAW in SHELXL to deconvolute overlapping reflections .
  • Cross-Validation : Compare with powder X-ray diffraction (PXRD) to confirm phase purity .

Basic: What are common synthetic impurities in this compound, and how are they mitigated?

Answer:

  • Impurities :
    • Residual 3-chlorophenol : Detected via HPLC (retention time ~4.2 min) .
    • Di-sulfamoylated byproducts : Identified by HRMS ([M+H]+^+ at m/z 369.0842 for C14_{14}H16_{16}Cl2_2N2_2O4_4S2_2) .
  • Mitigation :
    • Stoichiometric Control : Limit dimethylsulfamoyl chloride to 1.1 equivalents .
    • Temperature Optimization : Maintain reaction at 0–5°C to suppress side reactions .

Advanced: What methodologies are recommended for studying the decomposition pathways of this compound under extreme conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Track mass loss at 200–300°C to identify volatile decomposition products (e.g., SO2_2, Cl2_2) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Capture and analyze gaseous fragments (e.g., 3-chlorophenyl radical at m/z 111) .
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy (EaE_a) for decomposition steps .

Basic: How is the crystal structure of this compound validated against computational predictions?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry using Gaussian09 with B3LYP functional, then compare bond lengths/angles with X-ray data (e.g., C–S bond: 1.76 Å experimental vs. 1.78 Å theoretical) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl...H contacts at 12.7% contribution) to validate packing efficiency .

Advanced: What strategies optimize the scalability of this compound synthesis for gram-scale production?

Answer:

  • Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce side reactions .
  • Catalytic Methods : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfamoylation .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

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